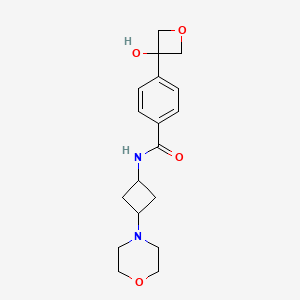
4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a member of the class of oxetanes, which are cyclic organic compounds containing a three-membered ring with an oxygen atom and two carbon atoms. The purpose of
Mécanisme D'action
The mechanism of action of 4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that play a key role in the growth and proliferation of cancer cells. This leads to the death of cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide has several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and inhibit the activity of certain enzymes that are involved in the progression of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide in lab experiments is its potent anti-cancer activity. This makes it a promising candidate for the development of new anti-cancer drugs. However, one of the limitations is that the synthesis of this compound is complex and time-consuming, which can make it difficult to produce large quantities for use in experiments.
Orientations Futures
There are several future directions for research on 4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide. One area of focus is on the development of new drugs that incorporate this compound as a key component. Another area of research is on the optimization of the synthesis method to make it more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Méthodes De Synthèse
The synthesis of 4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide is a complex process that involves several steps. One of the common methods used for the synthesis of this compound is the reaction of 3-hydroxyoxetan-3-ylamine with 3-morpholin-4-ylcyclobutanecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide. The resulting product is then treated with benzoyl chloride to form 4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide.
Applications De Recherche Scientifique
4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide has been studied extensively for its potential applications in the field of medicine. One of the primary areas of research is in the development of new drugs for the treatment of cancer. Studies have shown that this compound has potent anti-cancer activity against several types of cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c21-17(13-1-3-14(4-2-13)18(22)11-24-12-18)19-15-9-16(10-15)20-5-7-23-8-6-20/h1-4,15-16,22H,5-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REPLVFARWYNSSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(C2)NC(=O)C3=CC=C(C=C3)C4(COC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyoxetan-3-yl)-N-(3-morpholin-4-ylcyclobutyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-yl)-N-(1-methoxypiperidin-4-yl)-N-methylpropanamide](/img/structure/B7439006.png)
![[4-[(Dimethylamino)methyl]-4-hydroxypiperidin-1-yl]-(6-hydroxy-2-methylquinolin-3-yl)methanone](/img/structure/B7439024.png)
![7-[3-[(dimethylamino)methyl]-3-hydroxypyrrolidine-1-carbonyl]-1-methyl-3,5-dihydro-2H-1,5-benzodiazepin-4-one](/img/structure/B7439039.png)
![N-(furo[3,2-c]pyridin-2-ylmethyl)-1-methylcyclopropane-1-carboxamide](/img/structure/B7439051.png)
![methyl 1-[(2,2-dimethyl-3H-1-benzofuran-6-carbonyl)amino]-3-hydroxycyclobutane-1-carboxylate](/img/structure/B7439056.png)
![3-ethylsulfanyl-N-[3-methyl-1-(oxan-4-yl)pyrazol-4-yl]pyridine-2-carboxamide](/img/structure/B7439062.png)
![3-(3-chloro-4-methylphenyl)-1-[4-(2H-tetrazol-5-ylmethyl)piperidin-1-yl]propan-1-one](/img/structure/B7439075.png)
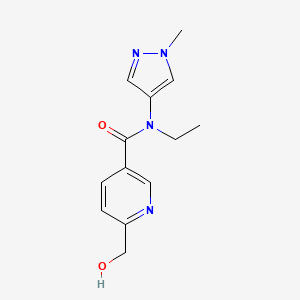

![8-[(5-fluoro-3,6-dihydro-2H-pyridin-1-yl)methyl]imidazo[1,2-a]pyridine](/img/structure/B7439091.png)
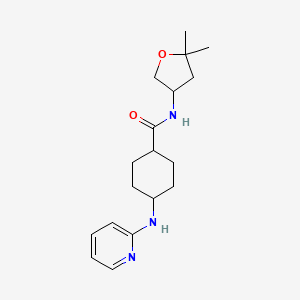
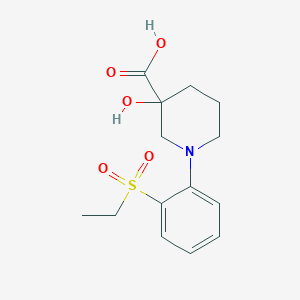
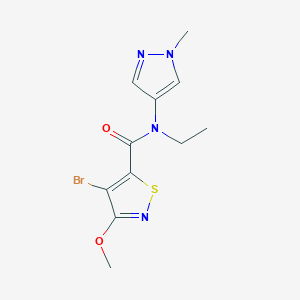
![N-[1-(3-chlorophenyl)cyclopropyl]-4-(3-hydroxyoxetan-3-yl)benzamide](/img/structure/B7439098.png)